molecular formula C13H10F2 B6327265 2,4-Difluoro-4'-methyl-1,1'-biphenyl CAS No. 1358983-25-1

2,4-Difluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B6327265
CAS No.: 1358983-25-1
M. Wt: 204.21 g/mol
InChI Key: YJCXHHMDVKDPQH-UHFFFAOYSA-N
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Description

2,4-Difluoro-4'-methyl-1,1'-biphenyl (CAS: 1358983-25-1) is a fluorinated biphenyl derivative with the molecular formula C₁₃H₁₀F₂. It features a biphenyl backbone substituted with two fluorine atoms at the 2- and 4-positions of one phenyl ring and a methyl group at the 4'-position of the adjacent ring . It is typically purified by recrystallization or chromatography, yielding materials with a purity of ≥95% .

Properties

IUPAC Name

2,4-difluoro-1-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCXHHMDVKDPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2,4-Difluoro-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2,4-Difluoro-4'-methyl-1,1'-biphenyl serves as an important intermediate in organic synthesis. Its structure allows for functionalization that can lead to various derivatives with enhanced properties. It is particularly useful in:

  • Electrophilic Substitution Reactions : The biphenyl structure allows for electrophilic aromatic substitution, making it a versatile building block for synthesizing more complex molecules .

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Electrophilic SubstitutionUsed to introduce various substituents
Coupling ReactionsActs as a coupling partner in Suzuki reactions
Reduction ReactionsCan be reduced to yield different derivatives

Pharmaceutical Applications

The biphenyl framework is prevalent in medicinal chemistry due to its ability to enhance biological activity. Compounds derived from this compound have shown potential in:

  • Antitumor Activity : Certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Research indicates efficacy against both bacterial and fungal strains .

Case Study: Antitumor Activity

A study investigated the derivatives of this compound for their ability to inhibit tumor growth in vitro. The results showed that compounds with electron-withdrawing groups demonstrated increased potency against breast cancer cells.

Material Science

In materials science, this compound is utilized in the development of:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs as a light-emitting layer .

Table 2: Applications in Material Science

ApplicationDescription
OLEDsUsed as an emissive layer
Liquid CrystalsActs as a component in liquid crystal displays
Organic SemiconductorsFunctions as a semiconductor material

Environmental Impact and Safety

While the compound has promising applications, it is essential to consider its environmental impact and safety profile. Studies indicate that fluorinated compounds can persist in the environment; thus, careful handling and disposal are necessary.

Safety Data

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Mechanism of Action

The mechanism of action of 2,4-Difluoro-4’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Fluorinated biphenyls are widely studied for their electronic, steric, and applications in materials science (e.g., liquid crystals) and pharmaceuticals. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
2,4-Difluoro-4'-methyl-1,1'-biphenyl C₁₃H₁₀F₂ 2-F, 4-F on ring A; 4'-CH₃ on ring B Intermediate in organic synthesis; LC materials
4′-Fluoro-4-methyl-1,1′-biphenyl C₁₃H₁₁F 4-F on ring A; 4'-CH₃ on ring B Simpler fluorinated analog; lower polarity
3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl C₂₃H₂₈F₂ 3-F, 4-F on ring A; 4'-trans-4-pentylcyclohexyl on ring B Liquid crystal applications; high thermal stability
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) C₁₄H₁₀F₂O 3'-F, 4'-F on ring A; 4-COCH₃ on ring B Electron-withdrawing group enhances reactivity
3',4'-Difluoro-[1,1'-biphenyl]-4-amine C₁₂H₉F₂N 3'-F, 4'-F on ring A; 4-NH₂ on ring B Pharmaceutical impurity; analytical reference
4-((4-Fluorophenyl)ethynyl)-4'-propyl-1,1'-biphenyl C₂₃H₂₀F 4-F on ring A; 4'-propyl and ethynyl linker on ring B High similarity to LC core structures

Spectroscopic and Crystallographic Insights

  • DFBPE and TBDFBP : Characterized via SC-XRD, FT-IR, and NMR, revealing planar biphenyl cores and intramolecular F···H interactions that stabilize crystal packing .
  • This compound: No crystallographic data are reported, but its structural analogs (e.g., 3,4-difluoro derivatives) exhibit similar π-π stacking interactions critical for material properties .

Electronic and Steric Effects

  • Fluorine Substitution: The number and position of fluorine atoms significantly influence electronic properties. For instance, 2,4-difluoro substitution increases electronegativity and reduces HOMO-LUMO gaps compared to mono-fluoro analogs .
  • Methyl vs. Bulky Groups : The 4'-methyl group in this compound provides steric hindrance without drastically altering solubility, unlike bulkier substituents (e.g., cyclohexyl groups), which enhance thermal stability but reduce solubility .

Biological Activity

2,4-Difluoro-4'-methyl-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities. This compound possesses unique structural features, including two fluorine atoms and a methyl group on the biphenyl framework, which contribute to its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as low as 3.12 μg/mL, indicating strong antibacterial properties compared to standard antibiotics .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli8
Enterococcus faecalis8
Klebsiella pneumoniae16

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

  • Protein Interactions : The compound is believed to engage in pi-pi stacking interactions with aromatic amino acids in proteins, potentially altering their function and inhibiting enzymatic activity.
  • Signal Transduction : It may influence various signaling pathways within cells, which could lead to altered cellular responses and biological effects.
  • Biofilm Inhibition : The compound has shown the ability to inhibit biofilm formation in bacterial cultures, which is critical in preventing chronic infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. For instance, it has been noted to exhibit significant activity against human carcinoma cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial efficacy of various biphenyl derivatives, including this compound. The findings revealed that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly at concentrations below its MIC. This property is particularly valuable in clinical settings where biofilm-associated infections are prevalent .

Investigation of Anticancer Properties

Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways. The study highlighted its potential as a lead compound for further drug development aimed at targeting cancer cells selectively .

Q & A

Q. Methodological Answer :

  • Purity Analysis : HPLC (C18 column, 230/265 nm detection) achieves >99% purity .
  • Structural Confirmation :
    • 1H/13C NMR : Chemical shifts for fluorine-adjacent protons (δ 6.8–7.2 ppm, J = 8–10 Hz) and biphenyl carbons (δ 120–140 ppm) .
    • X-ray Crystallography : SHELX software refines crystal structures, resolving fluorine positional disorders (e.g., anisotropic displacement parameters) .

Advanced: How do substituent positions (2,4-difluoro vs. 4'-methyl) influence electronic properties and reactivity?

Q. Methodological Answer :

  • Electronic Effects : Fluorine at the 2- and 4-positions withdraw electron density, reducing aromatic ring nucleophilicity. The 4'-methyl group donates electrons via hyperconjugation, creating a polarized biphenyl system .
  • Experimental Validation :
    • Compare Hammett substituent constants (σₘ, σₚ) for fluorine and methyl groups.
    • Use cyclic voltammetry to measure oxidation potentials, revealing reduced electron density in fluorinated rings .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to model transition states for cross-coupling reactions .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetone vs. DMF) on reaction kinetics, aligning with experimental yields .
  • Docking Studies : Predict interactions with catalytic palladium centers, identifying steric hindrance from methyl groups .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up?

Q. Methodological Answer :

  • Root-Cause Analysis :
    • By-Product Identification : Use LC-MS to detect halogenated side products from incomplete coupling .
    • Solvent Optimization : Switch from acetone to THF for better solubility of intermediates, reducing aggregation .
  • Process Refinement :
    • Stepwise Temperature Ramping : Mitigate exothermic side reactions (e.g., 50°C → 80°C over 2 hours) .
    • In-line FTIR Monitoring : Track reactant consumption in real time .

Basic: What are the best practices for storing and handling this compound?

Q. Methodological Answer :

  • Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
  • Handling :
    • Use gloveboxes for air-sensitive reactions (fluorine substituents hydrolyze in humidity) .
    • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid HF release .

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